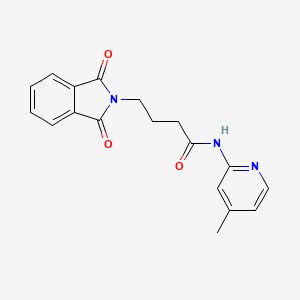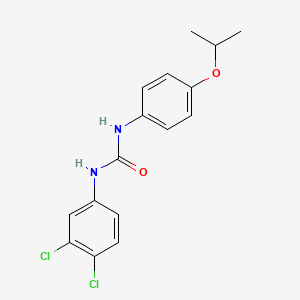
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine
Overview
Description
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine, also known as CDP, is a chemical compound that has been widely used in scientific research due to its unique properties. CDP is a heterocyclic compound that contains a pyrrolidine ring and a benzoyl group. It has been found to have potential applications in various fields such as drug discovery, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). These enzymes are involved in the production of inflammatory mediators and the breakdown of neurotransmitters, respectively.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has several advantages as a research tool. It is easy to synthesize and purify, and it has a long shelf life. It is also relatively stable under normal laboratory conditions. However, 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has some limitations as well. It is highly reactive and can react with nucleophiles such as water and amines. Therefore, it should be handled with care and stored in a dry and inert environment.
Future Directions
There are several future directions for the research on 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine can also be used as a starting material for the synthesis of new heterocyclic compounds with potential medicinal properties. Moreover, the mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine needs to be further elucidated to fully understand its therapeutic potential.
Scientific Research Applications
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been found to have potent anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-8-6-10(14)9(13)5-7(8)11(16)15-3-1-2-4-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOOQKRRKQQTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)
![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)

![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)